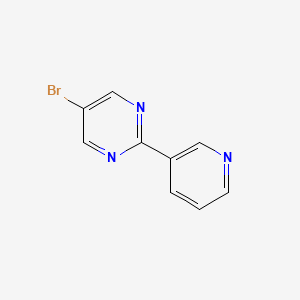

5-Bromo-2-(pyridin-3-YL)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDJFOKPOCYNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 5 Bromo 2 Pyridin 3 Yl Pyrimidine

Functional Group Interconversions at the Bromine Position

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is the most readily accessible site for functionalization. Its transformation is dominated by transition metal-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are among the most effective methods for modifying the C5-bromo position.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C-C bonds by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester. nih.govrsc.org This method is highly valued for its tolerance of a wide array of functional groups and generally good yields. mdpi.com For substrates similar to 5-Bromo-2-(pyridin-3-YL)pyrimidine, palladium catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are commonly employed. mdpi.comrsc.org The reaction is typically carried out in the presence of a base, such as K₃PO₄ or Na₂CO₃, in a solvent mixture like dioxane/water. mdpi.com

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic acids | mdpi.com |

| XPhosPdG2 / XPhos | K₃PO₄ | DMF/H₂O | 100-120 (Microwave) | Aryl/Heteroaryl boronic acids | nih.gov |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Methanol | Reflux | Arylboronic acids | rsc.org |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines. wikipedia.org The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, t-BuXPhos) has been crucial to the reaction's broad applicability, allowing for the coupling of even less reactive amines under relatively mild conditions. nih.govlibretexts.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential for the catalytic cycle. researchgate.net This method provides a direct route to introduce diverse amine functionalities at the C5 position.

| Palladium Source | Ligand | Base | Solvent | Amine Partner | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | Secondary amines (e.g., Diphenylamine) | nih.gov |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | NH Heterocycles (e.g., Indole) | libretexts.org |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | Primary amines | wikipedia.org |

Other potential transformations at the bromine position include Sonogashira coupling to introduce alkyne groups, Stille coupling with organostannanes, and cyanation reactions to install a nitrile group.

Reactivity Profiles of the Pyrimidine Core

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. growingscience.com This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C2, C4, and C6).

In this compound, the C2 position is already substituted. The C4 and C6 positions are the most electron-deficient and would be the primary sites for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group was present at one of these positions. While the parent compound lacks such a group, understanding this reactivity is crucial for designing multi-step synthetic sequences.

Recent advances in synthetic chemistry have demonstrated that the pyrimidine core can undergo skeletal editing or rearrangement reactions. For instance, under specific conditions involving activation with triflic anhydride (B1165640) (Tf₂O), pyrimidines can react with nucleophiles to undergo a Dimroth rearrangement, ultimately yielding substituted pyridines. chinesechemsoc.orgchinesechemsoc.org This highlights the potential for more complex transformations beyond simple substitution.

Chemical Reactivity of the Pyridine (B92270) Moiety

The pyridine ring within the molecule exhibits its own distinct reactivity profile. wikipedia.org

Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, rendering the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.orgslideshare.net It can readily react with electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts or with oxidizing agents (e.g., peroxy acids) to form the corresponding pyridine N-oxide. wikipedia.org

Electrophilic Aromatic Substitution: The pyridine ring is significantly less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the ring nitrogen. slideshare.net When such reactions do occur, they are directed to the C3' and C5' positions. Direct nitration and sulfonation of pyridine are often sluggish and require harsh conditions. wikipedia.org However, conversion to the pyridine N-oxide can activate the ring, promoting substitution primarily at the C4' position. wikipedia.org

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, especially at the C2' and C4' positions, which are electron-deficient. slideshare.netyoutube.com However, these reactions typically require a good leaving group at the position of attack or the use of very strong nucleophiles, such as in the Chichibabin reaction to install an amino group. youtube.com

Regioselective Transformations and Strategies for Reaction Control

Achieving regioselectivity in the functionalization of this compound requires careful consideration of the inherent reactivity of each part of the molecule.

Primary Site of Reactivity: The C5-Br bond is the most activated and synthetically accessible position for selective modification. Palladium-catalyzed cross-coupling reactions proceed almost exclusively at this site, leaving the pyridine and the rest of the pyrimidine ring intact.

Differentiating the Heterocyclic Rings: Selective functionalization of one of the heterocyclic rings in the presence of the other presents a significant challenge.

Nucleophilic Attack: The pyrimidine ring is more electron-deficient than the pyridine ring. Therefore, in a competitive scenario involving nucleophilic attack (e.g., if additional leaving groups were present), the C4 or C6 positions of the pyrimidine would be expected to react preferentially over the positions on the pyridine ring.

Electrophilic Attack: Conversely, electrophilic substitution is more likely to occur on the pyridine ring than on the more strongly deactivated pyrimidine ring. However, this reaction is still challenging. Directing the reaction to a specific position on the pyridine ring (C2', C4', C5', C6') would depend heavily on the reaction conditions and the directing effects of the pyrimidine substituent.

Strategies for Control: The choice of catalyst, ligand, base, and solvent can be crucial in directing the outcome of a reaction, particularly in cross-coupling processes. For polyhalogenated heteroaromatics, selectivity can often be achieved based on the differential reactivity of the C-X bonds (C-I > C-Br > C-Cl) or by tuning the electronic and steric properties of the catalyst system to favor oxidative addition at a specific site. rsc.org For this compound, protecting the pyridine nitrogen via N-oxidation could be a strategy to alter the electronic properties of that ring, potentially opening up different pathways for regioselective functionalization.

Spectroscopic and Structural Elucidation of 5 Bromo 2 Pyridin 3 Yl Pyrimidine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, connectivity, and electronic properties of compounds.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the precise arrangement of atoms within a molecule.

For a derivative, 5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, the ¹H-NMR spectrum in CDCl₃ shows distinct signals corresponding to the different protons in the molecule. Key chemical shifts (δ) are observed at 8.61, 8.53, 8.16-8.12, 7.76-7.71, 7.65, 7.51-7.45, 7.42-7.37, 7.31-7.27, and 7.11 ppm, which are assigned to the various aromatic and methyl protons. muni.cz The corresponding ¹³C-NMR spectrum displays resonances at δ = 157.25, 153.05, 148.80, 148.61, 146.97, 144.99, 143.95, 143.74, 140.28, 136.99, 135.47, 133.26, 129.17, 128.22, 128.11, 127.88, 127.37, 124.02, 104.32, 85.67, 83.70, 49.60, and 28.21 ppm. muni.cz

Similarly, detailed NMR data has been reported for other related pyrimidine (B1678525) derivatives, aiding in their structural confirmation. For instance, the ¹H-NMR spectrum of 4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile reveals signals at δ: 2.96, 7.51, 8.12, 8.48, and 11.46 ppm in DMSO-d₆. beilstein-journals.org The ¹³C-NMR spectrum for the same compound shows peaks at δ: 24.3, 79.0, 113.2, 115.9, 117.2, 141.4, 142.8, 147.3, 149.2, 165.3, and 169.0. beilstein-journals.org

| Compound | Solvent | ¹H-NMR Chemical Shifts (ppm) | ¹³C-NMR Chemical Shifts (ppm) |

| 5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | CDCl₃ | 8.61, 8.53, 8.16-8.12, 7.76-7.71, 7.65, 7.51-7.45, 7.42-7.37, 7.31-7.27, 7.11, 5.09, 1.40 | 157.25, 153.05, 148.80, 148.61, 146.97, 144.99, 143.95, 143.74, 140.28, 136.99, 135.47, 133.26, 129.17, 128.22, 128.11, 127.88, 127.37, 124.02, 104.32, 85.67, 83.70, 49.60, 28.21 |

| 4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | DMSO-d₆ | 2.96, 7.51, 8.12, 8.48, 11.46 | 24.3, 79.0, 113.2, 115.9, 117.2, 141.4, 142.8, 147.3, 149.2, 165.3, 169.0 |

| 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | Not Specified | Not Specified | Not Specified |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive M+ and M+2 isotopic pattern in the mass spectrum, aiding in the identification of bromo-containing compounds. pg.edu.pl

For instance, the mass spectrum of a pyrimidine derivative, 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine, would be expected to show a molecular ion peak cluster corresponding to its molecular formula, C₁₉H₁₄BrN₅O₂. nih.gov The fragmentation of such molecules often involves the successive loss of functional groups and decomposition of the heterocyclic rings, providing valuable structural clues. sapub.org The analysis of fragmentation patterns can help to piece together the molecular structure. researchgate.net

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Observations |

| 5-Bromo-2-(pyridin-3-YL)pyrimidine | C₉H₆BrN₃ | 236.07 | Characteristic M+ and M+2 peaks due to bromine. |

| 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine | C₁₉H₁₄BrN₅O₂ | 452.26 | Fragmentation involves loss of nitro group and cleavage of pyrazoline and pyrimidine rings. |

| 4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | C₁₁H₇BrN₄O₂ | 307.10 | Loss of CO, CN, and fragmentation of the pyrrole (B145914) and pyridine (B92270) rings. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis.

The FT-IR spectrum of a related compound, 5-bromo-2-hydroxy pyrimidine, has been studied computationally, where vibrational wavenumbers were calculated using density functional theory (DFT). researchgate.netresearcher.life For 5-bromo-2,3-dihydroxy pyridine, FT-IR bands observed at 3105 cm⁻¹ and 3115 cm⁻¹ are assigned to C-H valence oscillations. mewaruniversity.org A strong band at 1680 cm⁻¹ is attributed to the C=O stretching mode. mewaruniversity.org

In the case of 4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, the IR spectrum shows characteristic bands at 3221 (N-H), 2222 (C≡N), 1708 (C=O), and 1654 (C=O) cm⁻¹. beilstein-journals.org These vibrational frequencies are indicative of the specific functional groups present in the molecule.

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) and Assignments |

| 5-bromo-2,3-dihydroxy pyridine | FT-IR (KBr) | 3105, 3115 (C-H stretching); 1680 (C=O stretching) |

| 4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | IR (KBr) | 3221 (N-H); 2222 (C≡N); 1708 (C=O); 1654 (C=O) |

| 5-bromo-2-hydroxy pyrimidine | FT-IR, FT-Raman | DFT calculations performed to predict vibrational wavenumbers. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and molecular conformation.

The crystal structure of 5-Bromo-2-iodopyrimidine (B48921) has been determined, revealing that the molecule is located on a crystallographic mirror plane. researchgate.net In a derivative, 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine, the pyrazoline and pyrimidine rings are essentially planar and are slightly inclined to one another with a dihedral angle of 10.81(10)°. nih.gov The nitrobenzene (B124822) unit is almost perpendicular to the attached pyrazoline ring. nih.gov

For 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine, the indane and pyridine rings are not coplanar, with a dihedral angle of 57.6(3)° between the plane of the pyridine ring and the mean plane of the indane system. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features |

| 5-Bromo-2-iodopyrimidine | Not specified | Not specified | Molecule lies on a crystallographic mirror plane. researchgate.net |

| 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine | Not specified | Not specified | Planar pyrazoline and pyrimidine rings with a dihedral angle of 10.81(10)°. nih.gov |

| 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine | Not specified | Not specified | Dihedral angle of 57.6(3)° between the pyridine and indane ring systems. researchgate.net |

In the crystal structure of 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine, intermolecular C—H···N and C—H···O contacts link the molecules into dimers and then into one-dimensional chains. nih.gov The crystal structure is further stabilized by weak π–π interactions involving the pyrazoline, pyrimidine, and benzene (B151609) rings. nih.gov

For 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine, N—H···N hydrogen bonds link molecules into centrosymmetric dimers. researchgate.net An additional N—H···Br intermolecular contact is also observed. researchgate.net The study of these interactions is fundamental to crystal engineering, which aims to design new crystalline materials with desired properties. au.dk

Computational and Theoretical Investigations of 5 Bromo 2 Pyridin 3 Yl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. For molecules like 5-Bromo-2-(pyridin-3-YL)pyrimidine, DFT studies are instrumental in understanding the influence of the bromo substituent and the pyridine (B92270) ring on the pyrimidine (B1678525) core. These calculations can elucidate the distribution of electrostatic potential, identifying regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting intermolecular interactions. DFT provides a quantum mechanical description that is essential for understanding binding affinities and the stability of molecular structures.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. For this compound, the analysis of these orbitals can indicate its potential role in charge-transfer interactions, which are common in biological systems. A high HOMO energy level suggests a strong electron-donating capacity.

Theoretical Prediction of Vibrational Frequencies and Geometric Parameters

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, the accuracy of the computational model can be validated. These theoretical predictions also aid in the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule. Furthermore, DFT can be used to determine the optimized geometric parameters of this compound, such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its lowest energy state.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that are extensively used in drug discovery and materials science to study how molecules interact with each other.

Elucidating Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For pyrimidine derivatives, which are known to be active against various biological targets, docking studies can provide crucial insights into their mechanism of action. For instance, derivatives of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been studied for their interactions with tyrosine kinases.

Computational Derivations of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a vital role in deriving these relationships by analyzing a series of related compounds and their activities. By building computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, it is possible to identify the chemical features that are important for a desired biological effect. For a class of compounds including this compound, these studies can guide the design of new derivatives with improved potency and selectivity. The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities. Understanding the SAR for a set of molecules allows for a more rational exploration of chemical space in drug discovery.

Strategic Applications of 5 Bromo 2 Pyridin 3 Yl Pyrimidine As a Synthetic Intermediate

Precursor for the Construction of Complex Polyheterocyclic Systems

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is an exceptionally useful functional group for elaboration into complex, fused heterocyclic systems. It serves as a linchpin in cyclization reactions, enabling the formation of new rings and the generation of polyheterocyclic scaffolds. These intricate structures are often sought after in medicinal chemistry and materials science for their unique biological activities and physical properties.

Research has demonstrated that bromo-substituted pyridine (B92270) and pyrimidine precursors are instrumental in building new polyheterocyclic ring systems. tandfonline.com For example, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been utilized as a starting material to construct pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. tandfonline.com In these syntheses, the bromo-substituted core undergoes reactions with various reagents, such as arylidene malononitriles or ethyl acetoacetate, to forge new fused rings. tandfonline.com

Similarly, other halogenated heterocycles are employed to create elaborate systems. The synthesis of pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives, which have shown potential as Pim-1 kinase inhibitors, often starts from bromo-substituted thieno[2,3-b]pyridine (B153569) precursors. nih.gov These reactions build upon the initial scaffold, adding further heterocyclic rings through multi-step sequences. nih.gov The versatility of the bromine handle allows for the strategic assembly of tetra- and penta-heterocyclic compounds through reactions with bis-nucleophilic reagents like hydrazine (B178648) hydrate (B1144303) or malononitrile. tandfonline.com

Table 1: Examples of Polyheterocyclic Systems from Bromo-Substituted Precursors

| Bromo-Precursor Type | Reaction Partner(s) | Resulting Polyheterocyclic System | Reference |

|---|---|---|---|

| 3-Amino-5-bromo-pyrazolo[3,4-b]pyridine | Arylidene malononitriles | Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | tandfonline.com |

| 3-Amino-5-bromo-thieno[2,3-b]pyridine carboxamide | Aldehydes | Dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-one | nih.gov |

| N-(5-Bromopyrazolo[3,4-b]pyridinyl)-2-cyanoacetamide | 2-Mercaptoacetic acid | N-(5-Bromopyrazolo[3,4-b]pyridinyl)-2-(4-oxothiazolidin-2-ylidene)acetamide | tandfonline.com |

| 3-Amino-5-bromo-thieno[2,3-b]pyridine derivative | Formic Acid / Diethyl Malonate | Pyridothienotriazolopyrimidine | nih.gov |

Building Block in Multistep Organic Synthesis of Diverse Molecules

5-Bromo-2-(pyridin-3-yl)pyrimidine is a valuable building block in multi-step organic synthesis, primarily due to the versatility of the carbon-bromine bond. This bond provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry. researchgate.netresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide variety of substituents at the 5-position of the pyrimidine ring with high efficiency and functional group tolerance. researchgate.netmdpi.com

The Suzuki cross-coupling reaction, for instance, is frequently used to couple 5-bromopyrimidines with various arylboronic acids, yielding 5-arylpyrimidine derivatives. mdpi.compsu.edu This strategy is a cornerstone for creating libraries of diverse molecules for biological screening. arabjchem.org For example, a range of novel pyridine derivatives have been synthesized in moderate to good yields by reacting N-[5-bromo-2-methylpyridine-3-yl]acetamide with different arylboronic acids in the presence of a palladium catalyst. mdpi.com This approach highlights how a single bromo-substituted intermediate can give rise to a multitude of final products by simply varying the coupling partner. arabjchem.org

Beyond aryl groups, other functionalities can be introduced. The Sonogashira coupling enables the installation of alkyne moieties, which can be further elaborated. Buchwald-Hartwig amination reactions allow for the formation of carbon-nitrogen bonds, introducing substituted amines onto the pyrimidine core. arabjchem.org This chemical tractability makes bromo-pyrimidine intermediates essential for constructing complex molecular architectures, including those found in adenosine (B11128) kinase inhibitors and other therapeutic candidates. nih.gov

Table 2: Diverse Molecules Synthesized from Bromo-Pyrimidine Building Blocks

| Bromo-Pyrimidine Precursor | Coupling Reaction | Coupling Partner | Product Class/Example | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Coupling | Arylboronic Acids | 5-Aryl-2-methylpyridin-3-amines | researchgate.netmdpi.com |

| 5-Bromopyrimidine (B23866) | Suzuki Coupling | 2,2'-Bithiophene | 5-(Bithiophen-5-yl)pyrimidine | researchgate.net |

| 5-Bromo-2,4-dichloropyrimidine (B17362) | Buchwald Amination | Aminothiazole derivative | Intermediate for Tyrosine Kinase Inhibitors | arabjchem.org |

| 5-Bromo-2-iodopyrimidine (B48921) | Sonogashira Coupling | tert-Butyldimethylsilylacetylene | Intermediate for 2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde | |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate | Sonogashira-type Coupling | 1-Propynyltri-n-butyltin | 2-(Methylthio)-5-(prop-1-yn-1-yl)pyrimidine-4-carboxylic acid | rsc.org |

Role in the Design and Synthesis of Privileged Scaffolds in Medicinal Chemistry

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. researchgate.netnih.gov Pyridine and pyrimidine cores are considered classic examples of privileged structures due to their prevalence in biologically active compounds, including anticancer agents. nih.gov this compound and related bromo-heterocycles are crucial starting materials for the synthesis of these valuable scaffolds, particularly those targeting protein kinases. arabjchem.orgresearchgate.net

The pyrido[2,3-d]pyrimidine (B1209978) skeleton is a well-known privileged scaffold found in numerous kinase inhibitors. nih.govacs.org The synthesis of these compounds often relies on building the pyridine ring onto a pre-existing, functionalized pyrimidine. For example, a key intermediate for Palbociclib, a CDK4/6 inhibitor used in cancer therapy, is synthesized from 5-bromo-2,4-dichloropyrimidine. nih.govmdpi.com The bromine atom facilitates subsequent coupling reactions needed to complete the synthesis of the final drug molecule. mdpi.com

The utility of bromo-pyrimidines lies in their ability to serve as a platform for diversification. Chemists can use a common bromo-intermediate and apply various coupling reactions to attach different chemical groups. arabjchem.org This strategy allows for the systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency and selectivity for a specific biological target. researchgate.net This approach has been successfully used to develop potent inhibitors for a range of kinases, including tyrosine kinases and adenosine kinase (AK), demonstrating the central role of bromo-pyrimidine intermediates in modern drug discovery. arabjchem.orgnih.gov

Table 3: Privileged Scaffolds and Targets Derived from Bromo-Pyrimidine Intermediates

| Privileged Scaffold | Originating Bromo-Precursor Type | Therapeutic Target Class | Example Target(s) | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | 5-Bromo-2,4-dichloropyrimidine | Cyclin-Dependent Kinases (CDKs) | CDK4, CDK6 | nih.govacs.orgmdpi.com |

| 2-Aminothiazole-substituted Pyrimidine | 5-Bromo-2,4-dichloropyrimidine | Tyrosine Kinases | Bcr-Abl | arabjchem.orgresearchgate.net |

| Pyrido[2,3-d]pyrimidine | Substituted Bromophenyl Pyrimidine | Adenosine Kinase (AK) | AK | nih.gov |

| Pyrido[3,4-d]pyrimidine | 5-Bromo-2-(methylthio)pyrimidine | Protein Kinases | General Kinase Inhibitors | rsc.org |

| Pyridothienotriazolopyrimidine | 3-Amino-5-bromo-thieno[2,3-b]pyridine | Protein Kinases | Pim-1 | nih.gov |

Exploration of Biological Activities and Target Mechanisms Excluding Clinical Data

Investigation of Enzyme and Receptor Inhibition Mechanisms

The unique structural features of 5-Bromo-2-(pyridin-3-YL)pyrimidine have made it a versatile building block for the design of potent inhibitors targeting several key proteins implicated in disease pathways.

Kinase Inhibition (e.g., RET, Tyrosine Kinases, CDK)

The pyrido[2,3-d]pyrimidine (B1209978) core, a close structural analog of the pyrimidine (B1678525) ring found in this compound, is a well-established scaffold for the development of kinase inhibitors. rsc.org Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. acs.org

Derivatives of pyrido[2,3-d]pyrimidines have demonstrated inhibitory activity against a range of kinases, including:

Receptor Tyrosine Kinases (RTKs): These include receptors for fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF). nih.gov For instance, a 5-substituted pyrido[2,3-d]pyrimidine derivative, NP506, was found to inhibit the tyrosine phosphorylation of FGF, VEGF, and PDGF receptors. nih.gov

Cyclin-Dependent Kinases (CDKs): Substituted pyrido[2,3-d]pyrimidines have been identified as inhibitors of CDKs, which are key regulators of the cell cycle. researchgate.net

RET Kinase: The 2-(pyridin-3-yl)-pyrimidine moiety has been specifically incorporated into derivatives designed as RET kinase inhibitors. google.com

The inhibitory mechanism of these compounds often involves competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting signaling pathways that promote cell proliferation and survival. rsc.org The introduction of a phenyl hydrazide motif to the pyrido[2,3-d]pyrimidine scaffold has been shown to inhibit both the PI3K/AKT and MAPK signaling pathways. nih.gov

Endothelin Receptor Antagonism

The 5-bromo-2-(pyrimidinyl)oxy moiety has been a key structural element in the development of potent dual endothelin receptor antagonists. acs.orgacs.org The endothelin (ET) system, comprising ET-1, ET-2, and ET-3 peptides and their receptors (ETA and ETB), plays a significant role in vasoconstriction and cell proliferation. acs.org

The introduction of a 5-bromo-pyrimidine group to an ethylene (B1197577) glycol linker in derivatives of the dual ETA/ETB receptor antagonist bosentan (B193191) was found to significantly enhance the compound's affinity for both ETA and ETB receptors. acs.orgacs.org Specifically, the 2-(5-bromopyrimidin-2-yl)oxyethoxy component allows for a hydrogen bond formation with glutamine residue Q165 in the ETA receptor and a halogen bond with aspartic acid residue D126, along with π–π interactions with a tyrosine residue (Y129). nih.gov This has led to the discovery of highly potent antagonists like macitentan. acs.orgresearchgate.net

| Compound/Modification | Effect on Endothelin Receptor Affinity | Reference |

| Introduction of a 5-bromo-pyrimidine to the ethylene glycol of bosentan | Significantly improved affinity for both ETA and ETB receptors | acs.orgacs.org |

| 5-chloro substituent on the pyrimidine ring | Improved affinity for ETA receptor | acs.org |

| 5-methylthio substituent on the pyrimidine ring | Significantly increased affinity for the ETB receptor | acs.org |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of tetrahydrofolate, a precursor required for the production of purines and thymidylate, which are essential for cell growth and division. rsc.org Inhibition of DHFR is a well-established strategy in cancer and antimicrobial therapy. rsc.orgnih.gov

While direct studies on this compound as a DHFR inhibitor are limited, the broader class of pyrido[2,3-d]pyrimidines, which share a similar heterocyclic core, has been extensively investigated for this activity. rsc.org These compounds act as antifolates, competing with the natural substrate, dihydrofolate, for binding to the active site of the DHFR enzyme. researchgate.nettandfonline.com The 2,4-diamino-5-substituted pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore for potent DHFR inhibition. rsc.org

Antimicrobial Modalities and Mechanisms of Action

In addition to its activity against mammalian cellular targets, this compound and its derivatives have demonstrated significant potential as antimicrobial agents.

Antibacterial Activity and Biofilm Inhibition

The pyrimidine and pyridine (B92270) moieties are present in numerous compounds with established antibacterial properties. nih.gov Derivatives of 5-bromopyrimidine (B23866) have shown broad-spectrum antibacterial activity. ijpcbs.com

Research has demonstrated the efficacy of these compounds against a range of both Gram-positive and Gram-negative bacteria, including:

Staphylococcus aureus

Streptococcus faecalis

Bacillus subtilis

Escherichia coli

Klebsiella pneumoniae

Pseudomonas aeruginosa ijpcbs.com

The mechanism of antibacterial action for many pyridine- and pyrimidine-based compounds involves the inhibition of essential cellular processes. For example, some oxazolidinone derivatives containing a pyridine ring inhibit bacterial protein synthesis. nih.gov

Furthermore, derivatives of 5-bromopyrimidine have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.govmdpi.com Biofilms are structured communities of bacteria that are more resistant to antibiotics. Compounds that can disrupt or prevent biofilm formation are therefore of great interest. For instance, novel acs.orgijpcbs.comnih.govthiadiazolo[3,2-a]pyrimidin-5-ones have been identified as agents capable of dispersing pre-formed biofilms of both Gram-positive and Gram-negative bacteria. mdpi.com

| Bacterial Strain | Activity of Pyrimidine Derivatives | Reference |

| Escherichia coli | Moderate to good biofilm inhibition | mdpi.com |

| Gram-positive bacteria | Good antibacterial activity | nih.gov |

| Gram-positive and Gram-negative pathogens | Biofilm dispersal | mdpi.com |

Antifungal Properties

Derivatives of 5-bromopyrimidine have also been evaluated for their antifungal activity. ijpcbs.com Studies have shown that certain benzoylurea (B1208200) derivatives containing a pyrimidine moiety exhibit inhibitory effects against various fungal species. mdpi.com

The antifungal activity of these compounds has been tested against yeasts such as Saccharomyces cerevisiae and Candida tropicalis, as well as the mold Aspergillus niger. ijpcbs.com Some of the synthesized compounds displayed broad-spectrum antimicrobial activity, indicating their potential as antifungal agents. ijpcbs.com

Antitubercular Activity

Research into pyrimidine derivatives has identified several compounds with promising activity against Mycobacterium tuberculosis (Mtb). For instance, certain 2-pyrazolylpyrimidinones have shown antitubercular properties. nih.gov While a compound with a 4-bromopyrazole substituent (compound 48) exhibited only moderate activity with a Minimum Inhibitory Concentration (MIC) of 25 μM, replacing the bromine with a morpholine (B109124) ring (compound 50) was well-tolerated and showed an improved MIC of 6.25 μM. nih.gov Conversely, the introduction of a 3-pyridyl ring at the same position resulted in a loss of Mtb activity (MIC >50 μM). nih.gov

In a different series of compounds, pyrazolo[1,5-a]pyrimidines have been investigated as potential inhibitors of mycobacterial ATP synthase. nih.gov These studies have highlighted the importance of specific substitutions for potent M.tb growth inhibition. nih.gov Additionally, the screening of large compound libraries has identified various pyrimidine and quinazoline (B50416) derivatives with antibacterial and antimycobacterial properties. nih.gov For example, quinazolines with a 2-pyridyl substitution have demonstrated good activity. nih.gov

Furthermore, some studies have focused on designing pyrimidine analogs to target specific mycobacterial enzymes, such as thymidine (B127349) monophosphate kinase (TMPKmt), which is essential for Mtb metabolism. jmbfs.org The synthesis of various pyrimidine derivatives and their subsequent screening have revealed compounds with significant antitubercular activity. jmbfs.orgscirp.orgacs.org For instance, certain 4-amino-thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of QcrB, a subunit of the cytochrome bc1 complex, which is crucial for the bacterium's respiratory chain. ucl.ac.uk

Table 1: Antitubercular Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target/Scaffold | Activity (MIC) | Reference |

| 2-Pyrazolylpyrimidinone (48) | 4-Bromopyrazole | 25 μM | nih.gov |

| 2-Pyrazolylpyrimidinone (50) | Morpholine Ring | 6.25 μM | nih.gov |

| Pyrazolo[1,5-a]pyridine-3-carboxamides | Mtb H37Rv | Nanomolar values | acs.org |

| 4-Amino-thieno[2,3-d]pyrimidines | QcrB | - | ucl.ac.uk |

Antiprotozoal Activities (e.g., Human African Trypanosomiasis)

Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe and often fatal parasitic disease caused by protozoa of the genus Trypanosoma. nih.govwho.int The disease is transmitted by the tsetse fly and affects remote sub-Saharan African communities. who.intsemanticscholar.org Current treatments for HAT have significant limitations, including severe side effects and developing parasite resistance, necessitating the discovery of new therapeutic agents. nih.govsemanticscholar.org

In the search for new treatments, novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have been designed and synthesized. nih.gov One derivative, 4-phenyl-6-(pyridin-3-yl)pyrimidine (compound 1), showed low micromolar antitrypanosomal activity with an IC50 value of 4.8 μM and negligible toxicity to L6 cells. nih.gov Another compound in this series, a 3-bromophenyl derivative (compound 6), demonstrated an even greater antitrypanosomal effect with an IC50 of 2.0 μM. nih.gov The most potent compound identified in this study was 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine (compound 13), which exhibited an impressive IC50 value of 0.38 μM against T. b. rhodesiense. nih.govresearchgate.net

Further research into 5-phenylpyrazolopyrimidinone analogs has also yielded a promising lead compound, NPD-2975 (compound 30), with an in vitro IC50 of 70 nM against T. b. brucei and no apparent toxicity against human MRC-5 lung fibroblasts. nih.gov

Table 2: Antitrypanosomal Activity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Derivatives

| Compound | Substituent | IC50 (μM) | Reference |

| 1 | Phenyl | 4.8 | nih.gov |

| 6 | 3-Bromophenyl | 2.0 | nih.gov |

| 13 | 4-(2-Methoxyphenyl)-2-amine | 0.38 | nih.govresearchgate.net |

General Cytotoxic and Antiproliferative Effects in Cancer Cell Lines

Pyrimidine derivatives are a cornerstone in cancer chemotherapy, with many exhibiting significant cytotoxic and antiproliferative effects against various cancer cell lines. veterinaria.orgresearchgate.net The anticancer potential of this class of compounds has been extensively studied, leading to the development of numerous therapeutic agents. nih.gov

Derivatives of this compound have been evaluated for their activity against a panel of human cancer cell lines, including PC-3 (prostate cancer), A549 (lung adenocarcinoma), MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), and HCT116 (colon cancer). veterinaria.orgresearchgate.netresearchgate.netnih.gov

For example, certain 2,4-diaminopyrimidine (B92962) derivatives have shown potent activity against PC-3, A549, and HCT-116 cell lines. veterinaria.org The mechanism of action for some of these compounds involves inducing cell cycle arrest at the G2-M phase. veterinaria.org Similarly, novel 4,6-disubstituted pyrimidine derivatives have demonstrated inhibitory effects against A549, MDA-MB-231, and other cancer cell lines. veterinaria.org

Chalcone-indole hybrids have also been synthesized and shown to have potent cytotoxic activity against a broad range of cancer cells, including A549, K562, HCT116, and MDA-MB-231. nih.gov Furthermore, pyrido[2,3-d]pyrimidine derivatives have been investigated, with some showing strong anticancer activity against A549 and PC-3 cell lines. nih.gov

Table 3: Cytotoxic Activity of Selected Pyrimidine Derivatives against Various Cancer Cell Lines

| Derivative Class | Cancer Cell Lines | Observed Effect | Reference(s) |

| 2,4-Diaminopyrimidines | PC-3, A549, HCT-116 | Potent activity, G2-M phase arrest | veterinaria.org |

| 4,6-Disubstituted Pyrimidines | A549, MDA-MB-231 | Inhibitory effects | veterinaria.org |

| Chalcone-Indole Hybrids | A549, K562, HCT116, MDA-MB-231 | Potent cytotoxic activity | nih.gov |

| Pyrido[2,3-d]pyrimidines | A549, PC-3 | Strong anticancer activity | nih.gov |

Neurological Activity Investigations (e.g., Anticonvulsant Effects)

The pyrimidine scaffold is also recognized for its potential to modulate neurological activity, with several derivatives being investigated for their anticonvulsant properties. psu.eduiomcworld.com Epilepsy, a chronic neurological disorder characterized by recurrent seizures, is a key area of this research. jsscacs.edu.in

Studies on 5-bromo-2,4-dichloropyrimidine (B17362) derivatives have led to the synthesis of new compounds with anticonvulsant activity. jsscacs.edu.in These compounds were screened using the maximal electroshock seizure (MES) model in rats. jsscacs.edu.in A series of 1,2,4-triazole (B32235) derivatives attached to a pyrimidine nucleus were synthesized and tested for their anticonvulsant effects. researchgate.net One compound from this series, compound 5f, was identified as the most potent, showing no neurotoxicity at the maximum administered dose. researchgate.net

The development of novel agents targeting complex partial seizures remains a significant focus in antiepileptic drug research. jsscacs.edu.in The diverse pharmacological profile of pyrimidine derivatives makes them a valuable starting point for the design and synthesis of new anticonvulsant drugs. iomcworld.com

Table 4: Investigated Neurological Activities of Pyrimidine Derivatives

| Derivative Class | Investigated Activity | Model | Key Findings | Reference(s) |

| 5-Bromo-2,4-dichloropyrimidine derivatives | Anticonvulsant | Maximal Electroshock Seizure (MES) | Showed anticonvulsant activity | jsscacs.edu.in |

| 1,2,4-Triazole derivatives of pyrimidine | Anticonvulsant | Maximal Electroshock Seizure (MES) | Compound 5f was most potent with no neurotoxicity | researchgate.net |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The creation of diverse libraries of 5-Bromo-2-(pyridin-3-YL)pyrimidine analogs for extensive biological screening hinges on the availability of efficient and sustainable synthetic routes. While established methods for constructing pyrimidine (B1678525) and pyridine (B92270) rings exist, such as condensation, coupling, and cyclization reactions, the focus is shifting towards greener and more atom-economical approaches. researchgate.net

Future synthetic strategies will likely prioritize:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. researchgate.net

Catalytic C-H Activation/Arylation: Direct arylation techniques, avoiding the pre-functionalization of starting materials, represent a more sustainable and streamlined approach to creating carbon-carbon bonds. fiu.edu Palladium-catalyzed direct arylation has already shown promise for the synthesis of 5-aryl pyrimidine nucleosides. fiu.edu

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters, making them an attractive platform for the synthesis of these compounds.

Eco-Friendly Solvents and Catalysts: The exploration of water, ionic liquids, or deep eutectic solvents as reaction media, coupled with the use of reusable or biodegradable catalysts, will be crucial for minimizing the environmental impact of synthesis.

A significant challenge lies in the regioselective functionalization of the pyrimidine and pyridine rings, particularly when dealing with multiple reactive sites. Developing synthetic methods that allow for precise control over substitution patterns is essential for targeted drug design.

Advanced Structure-Activity Relationship Studies for Optimized Biological Profiles

A thorough understanding of the structure-activity relationship (SAR) is paramount for optimizing the biological activity and selectivity of this compound derivatives. Initial studies have indicated that the nature and position of substituents on both the pyrimidine and pyridine rings can significantly influence their therapeutic potential. cardiff.ac.ukrsc.org

Future SAR investigations should focus on:

Systematic Modification of Substituents: A comprehensive exploration of various functional groups at different positions of the pyrimidine and pyridine rings is necessary to build a detailed SAR model. For instance, studies on other pyrimidine derivatives have shown that the introduction of a methyl group at the C-5 position can be optimal for achieving selectivity for certain kinases like CDK9. cardiff.ac.uk

Bioisosteric Replacements: Replacing key functional groups with bioisosteres can help to fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, without compromising its biological activity. The pyrimidine ring itself is often considered a bioisostere for phenyl and other aromatic systems, which can improve pharmacokinetic and pharmacodynamic properties. nih.gov

Three-Dimensional SAR (3D-SAR): Techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) can provide a three-dimensional understanding of how structural changes impact biological activity, guiding the design of more potent and selective compounds.

A key challenge in SAR studies is the potential for "activity cliffs," where small structural modifications lead to a dramatic loss of biological activity. A systematic and iterative approach to analog design and testing is crucial to navigate these complexities.

Rational Computational Design of Enhanced Derivatives with Specific Target Selectivity

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel this compound derivatives with enhanced potency and, critically, specific target selectivity. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Future computational efforts should include:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of derivatives within the active site of a target protein, providing insights into key interactions and guiding the design of analogs with improved affinity. jmbfs.org

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity can help in the design of novel scaffolds that retain the desired therapeutic effect.

Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be employed to understand the electronic properties of the molecules, which can influence their reactivity and interactions with biological targets. mdpi.comresearchgate.net

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for identifying candidates with favorable drug-like profiles early in the discovery pipeline.

A primary challenge is the accuracy of scoring functions used in docking programs and the need for high-quality protein structures. Integrating experimental data with computational predictions is essential for validating and refining the models.

Exploration of New Biological Targets and Emerging Therapeutic Areas for Pyrimidine-Pyridine Conjugates

The versatile nature of the pyrimidine-pyridine scaffold suggests that its therapeutic potential may extend beyond currently identified targets. arabjchem.orgnih.gov While anticancer and anti-inflammatory activities are prominent areas of investigation, a broader exploration of biological space is warranted. arabjchem.orgrsc.org

Future research should aim to:

Phenotypic Screening: High-throughput screening of this compound libraries against a wide range of cell lines and disease models can uncover novel biological activities and therapeutic applications.

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) responsible for the observed biological effect is a critical next step.

Exploration of Underexplored Target Classes: Investigating the potential of these conjugates to modulate the activity of enzymes, ion channels, G-protein coupled receptors (GPCRs), and other protein families could open up new therapeutic avenues.

Emerging Therapeutic Areas: The unique properties of pyrimidine-pyridine hybrids may be well-suited for addressing complex diseases such as neurodegenerative disorders, metabolic diseases, and infectious diseases. acs.orgmdpi.com For instance, pyrimidine derivatives are being explored as potential treatments for Alzheimer's disease. acs.orgmdpi.com

A significant challenge in this area is the often-complex polypharmacology of small molecules, where a single compound may interact with multiple targets. While this can sometimes be advantageous, achieving the desired selectivity to minimize off-target effects is a key consideration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-(pyridin-3-YL)pyrimidine, and how do reaction parameters affect yield?

- Answer: The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example, reacting 2-hydrazinopyrimidine derivatives with ketones in acidic conditions (e.g., acetic acid with H₂SO₄ as a catalyst) under reflux can yield pyrimidine hybrids. Slow evaporation of ethanol/DMF mixtures is effective for single-crystal growth . Key parameters include:

- Temperature: Reflux conditions (~100–120°C) ensure complete reaction.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst: Acidic environments promote hydrazone formation and cyclization.

- Purity: Recrystallization from ethanol or DMF improves product purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and detects substituent effects (e.g., pyridine ring protons resonate at δ 8.5–9.0 ppm) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves 3D structure and intermolecular interactions. For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 10.18 Å, b = 17.62 Å, c = 10.18 Å are reported for analogous bromopyrimidines .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., m/z ≈ 251.98 for C₉H₆BrN₃).

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data (e.g., space group or unit cell variations) across studies?

- Answer:

- Validation Metrics: Cross-check refinement residuals (e.g., R < 0.06, wR < 0.17) and Fo/Fc maps to detect model errors .

- Software Tools: Use SHELXL for refinement and PLATON to validate symmetry operations. SHELX’s robust algorithms handle twinned data and high-resolution datasets effectively .

- Data Reproducibility: Replicate crystallization conditions (e.g., solvent ratios, evaporation rates) to minimize polymorphic variations.

Q. What strategies optimize regioselective functionalization of the pyrimidine ring in this compound?

- Answer:

- Directing Groups: The pyridinyl moiety at position 2 can act as an electron-donating group, directing electrophilic substitution to position 5.

- Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the bromine site enables aryl/heteroaryl introductions .

- Solvent Effects: DMF or THF enhances reactivity in Sonogashira couplings for alkyne additions .

- Temperature Control: Lower temperatures (−20°C to RT) minimize side reactions during halogenation.

Q. How can computational methods complement experimental data in analyzing the electronic properties of this compound?

- Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to predict bond lengths/angles, which align with XRD data (e.g., C-Br bond ≈ 1.89 Å) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, C-H···N contacts) to explain packing motifs .

- Docking Studies: Model interactions with biological targets (e.g., kinase enzymes) to guide medicinal chemistry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.